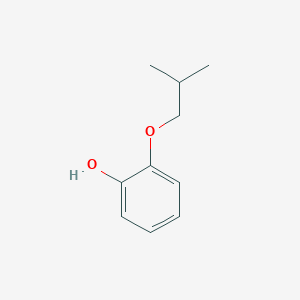

2-Isobutoxyphenol

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for 2-Isobutoxyphenol were not found, the synthesis of similar compounds often involves retrosynthetic analysis . This process involves designing a multi-step synthesis with correct regiochemistry and stereochemistry using the reactions studied to date .

Molecular Structure Analysis

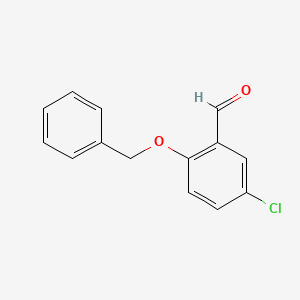

The molecular formula of 2-Isobutoxyphenol is C10H14O2 . The analysis of similar compounds suggests that the IR spectrum of aliphatic alcohols have a distinctive O-H stretch in the range of 3300 to 3400 cm-1 . The exact position of the peak is dependent on the amount of hydrogen bonding in the alcohol .

Chemical Reactions Analysis

While specific chemical reactions involving 2-Isobutoxyphenol were not found, phenols are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isobutoxyphenol include its molecular formula (C10H14O2), average mass (166.217 Da), and monoisotopic mass (166.099380 Da) . Further properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points are typically determined through experimental methods .

Aplicaciones Científicas De Investigación

Food Safety Analysis

2-Isobutoxyphenol could potentially be used in the development of sensors and biosensors for food safety analysis . These devices could help ensure the safety and security of food products .

Artificial Human Senses Development

Another interesting application of 2-Isobutoxyphenol could be in the development of artificial human senses, such as electronic noses or tongues . These devices could mimic human sensory perception and could be used in various fields, including food and beverage quality control, environmental monitoring, and medical diagnostics .

Ethanol Determination in Pharmaceuticals

2-Isobutoxyphenol could potentially be used in the determination of ethanol in pharmaceutical drugs . This could be particularly useful in quality control and regulatory compliance in the pharmaceutical industry .

Intelligent Food Packaging

2-Isobutoxyphenol could potentially be used in the development of intelligent food packaging . Such packaging could monitor the condition of food products and provide information about their freshness, quality, and safety .

Safety And Hazards

While specific safety data for 2-Isobutoxyphenol was not found, it’s important to handle all chemicals with care. For example, 2-Butoxyethanol, a similar compound, can harm the eyes, skin, kidneys, and blood . Workers may be harmed from exposure to 2-Butoxyethanol, and the level of exposure depends upon the dose, duration, and work being done .

Propiedades

IUPAC Name |

2-(2-methylpropoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVUSKGIFXCUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351117 | |

| Record name | 2-isobutoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isobutoxyphenol | |

CAS RN |

21315-20-8 | |

| Record name | 2-isobutoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)

![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)